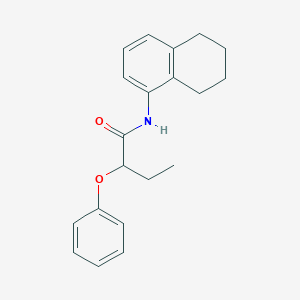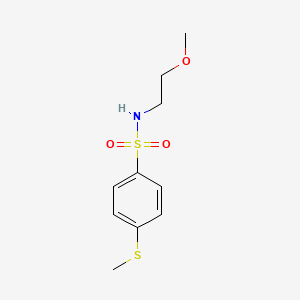
2-phenoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide
Descripción general
Descripción
2-phenoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various fields of research. This compound is commonly referred to as JNJ-54861911 and is known to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-phenoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the production of beta-amyloid. This results in a decrease in the amount of beta-amyloid that is produced, which may help to slow the progression of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its potential use in the treatment of Alzheimer's disease, it has also been shown to have anti-inflammatory and analgesic effects. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-phenoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide in lab experiments is its potential use in the treatment of Alzheimer's disease. It has been shown to be effective in animal models of the disease, which makes it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water. This can make it difficult to administer the compound to animals or to study its effects in vitro.
Direcciones Futuras
There are several future directions for research on 2-phenoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide. One area of research is to further investigate its potential use in the treatment of Alzheimer's disease. Additionally, further research is needed to better understand the mechanism of action of this compound. Finally, future research could focus on improving the solubility of this compound in water, which would make it easier to administer in lab experiments.
Aplicaciones Científicas De Investigación
2-phenoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide has been extensively studied for its potential use in various fields of research. One of the most promising areas of research for this compound is in the treatment of Alzheimer's disease. It has been shown to inhibit the production of beta-amyloid, a protein that is known to accumulate in the brains of Alzheimer's patients. Additionally, it has been shown to improve cognitive function in animal models of the disease.
Propiedades
IUPAC Name |
2-phenoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-2-19(23-16-11-4-3-5-12-16)20(22)21-18-14-8-10-15-9-6-7-13-17(15)18/h3-5,8,10-12,14,19H,2,6-7,9,13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHNRRXRKJQJCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC2=C1CCCC2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(4-chloro-3-ethylphenoxy)butyl]piperazine oxalate](/img/structure/B4076365.png)
![N-[2-(4-morpholinyl)ethyl]-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B4076370.png)
![2-(3-chlorophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4076378.png)
![N-allyl-N-[2-(4-isopropyl-3-methylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4076383.png)
![2-(4-bromophenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4076387.png)
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-nitrobenzamide](/img/structure/B4076390.png)
![N-[2-(2,5-dimethylphenoxy)ethyl]-2-methylbenzamide](/img/structure/B4076403.png)
![1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]pyrrolidine oxalate](/img/structure/B4076410.png)
amino]methyl}-1H-indol-1-yl)acetamide](/img/structure/B4076430.png)
![N-allyl-N-[2-(4-allyl-2-methoxyphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4076436.png)
![ethyl 4-({5-nitro-2-[(1-pyrrolidinylacetyl)amino]benzoyl}amino)benzoate](/img/structure/B4076439.png)

![2-[4-(4-chlorophenoxy)butyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4076458.png)
![N-(4-ethoxyphenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B4076460.png)